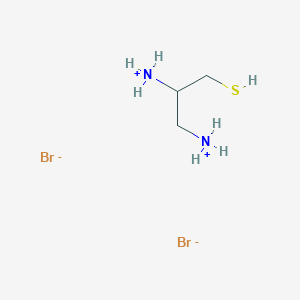

2,3-Diaminopropane-1-thiol dihydrobromide

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

(1-azaniumyl-3-sulfanylpropan-2-yl)azanium;dibromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10N2S.2BrH/c4-1-3(5)2-6;;/h3,6H,1-2,4-5H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKAYOPSZSQIZDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CS)[NH3+])[NH3+].[Br-].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H12Br2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry

Crystallization

Crystallization is a powerful and widely used technique for the purification of solid compounds. nih.gov For 2,3-Diaminopropane-1-thiol dihydrobromide, which is an off-white solid, crystallization can be an effective method to obtain a highly pure product. google.com The choice of solvent or solvent system is crucial for successful crystallization. Given that the compound is soluble in water and has limited solubility in ethanol (B145695), a mixed solvent system, such as ethanol/water or isopropanol/water, could be effective. google.com

The general procedure would involve dissolving the crude dihydrobromide salt in a minimal amount of a hot solvent in which it is highly soluble (e.g., water). A second solvent (an anti-solvent) in which the compound is poorly soluble (e.g., ethanol or isopropanol) is then slowly added until the solution becomes turbid. The solution is then allowed to cool slowly, promoting the formation of well-defined crystals. The impurities, being present in smaller quantities, would ideally remain in the mother liquor. The purified crystals are then collected by filtration, washed with a small amount of the cold anti-solvent, and dried under vacuum.

The efficiency of the crystallization process can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to assess the purity of the isolated crystals.

Chromatographic Methods

Chromatography offers a versatile set of techniques for the purification of compounds based on their differential partitioning between a stationary phase and a mobile phase. For a polar and ionic compound like this compound, several chromatographic methods could be applicable.

High-Performance Liquid Chromatography (HPLC) is a highly effective technique for the purification of small molecules. nih.gov For a polar compound like 2,3-Diaminopropane-1-thiol, a reversed-phase HPLC column (e.g., C18 or C8) with an aqueous mobile phase containing an ion-pairing agent or an acidic modifier (like trifluoroacetic acid or formic acid) would be suitable. The separation is based on the compound's polarity. The conditions can be optimized by adjusting the gradient of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase. Preparative HPLC can be used to isolate larger quantities of the pure compound.

Ion-Exchange Chromatography (IEC) is another suitable method, given the presence of two primary amino groups which will be protonated at acidic to neutral pH. A cation-exchange resin would be used, where the positively charged 2,3-Diaminopropane-1-thiol would bind to the negatively charged stationary phase. The compound can then be eluted by increasing the salt concentration or changing the pH of the mobile phase.

The following table summarizes the potential purification techniques and relevant parameters:

Table 2: Purification Techniques for this compound

| Technique | Stationary Phase | Mobile Phase/Solvent System | Principle of Separation |

| Crystallization | Not Applicable | Ethanol/Water, Isopropanol/Water | Differential solubility |

| Reversed-Phase HPLC | C18 or C8 silica (B1680970) | Water/Acetonitrile or Water/Methanol with TFA or Formic Acid | Polarity |

| Ion-Exchange Chromatography | Cation-exchange resin (e.g., sulfopropyl or carboxymethyl) | Aqueous buffer with increasing salt gradient or pH gradient | Ionic charge |

Chemical Reactivity and Mechanistic Investigations

Reaction Pathways Involving Amine Functionalities

The presence of two primary amine groups at the C-2 and C-3 positions allows 2,3-Diaminopropane-1-thiol to participate in a variety of reactions typical of vicinal diamines. These reactions are fundamental for the construction of more complex molecules, including heterocyclic systems.

Condensation Reactions with Carbonyl Compounds

The primary amine groups of 2,3-Diaminopropane-1-thiol readily undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines). The reaction with dicarbonyl compounds or two equivalents of a monocarbonyl compound can lead to the formation of di-imines. These reactions are typically carried out in a suitable solvent, and often, the removal of water drives the equilibrium towards the product.

For instance, the reaction of a vicinal diamine with a 1,2-dicarbonyl compound, such as glyoxal (B1671930) or diacetyl, can lead to the formation of a six-membered dihydropyrazine (B8608421) ring system. While specific studies detailing the reaction of 2,3-Diaminopropane-1-thiol with various carbonyl compounds are not extensively documented in publicly available literature, the general reactivity pattern of vicinal diamines suggests the formation of such heterocyclic structures. For example, the condensation of 1-(2-Aminoethyl)piperazine with 3,5-di-tert-butylsalicylaldehyde yields a Schiff base ligand researchgate.net.

Table 1: Representative Condensation Reactions of Diamines This table presents generalized reactions of vicinal diamines with carbonyl compounds due to the lack of specific data for 2,3-Diaminopropane-1-thiol.

| Reactant 1 | Reactant 2 | Product Type | General Conditions |

|---|---|---|---|

| Vicinal Diamine | Aldehyde | Schiff Base (Imine) | Methanol or Ethanol (B145695), Reflux |

| Vicinal Diamine | Ketone | Schiff Base (Imine) | Toluene, Dean-Stark trap |

Amidation and Acylation Reactions

The amine functionalities of 2,3-Diaminopropane-1-thiol can be readily acylated to form amides using various acylating agents such as acid chlorides, acid anhydrides, or activated esters. The chemoselectivity of these reactions, particularly the competition between N-acylation and S-acylation, is a critical consideration. Generally, N-acylation is favored under basic conditions where the amine is deprotonated and acts as a potent nucleophile. The use of protecting groups may be necessary to achieve selective acylation at a specific amine or to prevent reaction at the thiol group.

In the context of related compounds like 2,3-diaminopropionates, which share the vicinal diamine motif, these molecules serve as crucial building blocks in the synthesis of complex natural products and antibiotics through enzymatic and synthetic amidation processes nih.govscispace.comrsc.org. While direct studies on 2,3-Diaminopropane-1-thiol are scarce, the principles of peptide synthesis and N-acylation of diamines are applicable.

Alkylation and Arylation Reactions

The nucleophilic amine groups can undergo alkylation with alkyl halides or other alkylating agents. The reaction typically proceeds via an SN2 mechanism. Controlling the degree of alkylation (mono-, di-, tri-, or tetra-alkylation) can be challenging and often depends on the stoichiometry of the reactants and the reaction conditions. The synthesis of piperazine-based compounds often involves the reductive amination of aldehydes with amines, a process related to N-alkylation nih.gov.

N-arylation of the amine groups can be achieved through reactions like the Buchwald-Hartwig amination, which involves a palladium catalyst to couple the amine with an aryl halide. Specific applications of these arylation reactions to 2,3-Diaminopropane-1-thiol are not well-documented, but the general methodology is a cornerstone of modern organic synthesis for forming C-N bonds.

Reaction Pathways Involving Thiol Functionalities

The thiol group (-SH) in 2,3-Diaminopropane-1-thiol is a potent nucleophile and is susceptible to oxidation, making it a versatile handle for various chemical transformations.

Thioether Formation via Nucleophilic Substitution

The thiol group, or more potently its conjugate base, the thiolate anion, can react with alkyl halides, epoxides, or other electrophiles to form thioethers. The S-alkylation is a common strategy in medicinal chemistry to modify the properties of thiol-containing molecules. For example, the synthesis of piperazine-based compounds conjugated to other molecules has been achieved through the reaction of a thiol-reactive reagent with a suitable linker nih.gov.

A specific, though not extensively detailed, example involves the S-alkylation of a farnesyltransferase inhibitor that incorporates a 2,3-diaminopropane-1-thiol moiety. This reaction highlights the utility of the thiol group as a point of modification.

Table 2: Representative Thioether Formation Reactions This table presents generalized reactions for thioether formation due to limited specific data for 2,3-Diaminopropane-1-thiol.

| Reactant 1 | Reactant 2 | Product Type | General Conditions |

|---|---|---|---|

| Thiol | Alkyl Halide | Thioether | Base (e.g., K2CO3), DMF or Acetonitrile (B52724) |

| Thiol | Epoxide | β-Hydroxy Thioether | Base or Acid catalyst |

Disulfide Bond Formation and Redox Chemistry

The thiol group of 2,3-Diaminopropane-1-thiol can be oxidized to form a disulfide bond. Intramolecular oxidation would lead to a cyclic disulfide, while intermolecular oxidation would result in the formation of a dimer or larger oligomers. Common oxidizing agents for this transformation include oxygen (often catalyzed by metal ions), hydrogen peroxide, or iodine. The reversible nature of the thiol-disulfide interchange is a key feature of the redox chemistry of many biologically important molecules.

The presence of a vicinal diamine moiety may influence the redox potential of the thiol group. While the specific redox properties of 2,3-Diaminopropane-1-thiol have not been extensively reported, the study of aminothiols is crucial in understanding cellular redox states and the mechanisms of oxidative stress researchgate.net. The oxidation of similar aminothiol (B82208) derivatives, such as those obtained from the reaction of 2-chloro-1,3-propanediamine derivatives with sodium thiosulfate (B1220275) or thiourea (B124793), leads to the formation of thiosulfonic acid compounds or isothiouronium salts, which can be further converted to disulfides.

Michael Addition Reactions

The thiol group of 2,3-Diaminopropane-1-thiol is a potent nucleophile for Michael addition reactions, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. The general mechanism for a base-catalyzed thiol-Michael addition involves the deprotonation of the thiol to form a more nucleophilic thiolate anion, which then attacks the β-carbon of the Michael acceptor. nih.gov This is followed by protonation of the resulting enolate. nih.gov

In the case of 2,3-Diaminopropane-1-thiol dihydrobromide, the reaction would typically require a base to deprotonate both the ammonium (B1175870) ions and the thiol group to generate the reactive thiolate. The reaction rate is influenced by several factors, including the nature of the Michael acceptor, the solvent, and the catalyst used. nih.gov Polar aprotic solvents, for instance, can stabilize the thiolate anion, thereby increasing the reaction rate. nih.gov

The general scheme for the Michael addition of 2,3-Diaminopropane-1-thiol to a generic Michael acceptor, such as an acrylate, can be depicted as follows:

Scheme 1: Michael Addition of 2,3-Diaminopropane-1-thiol

Kinetic studies on similar thiol-Michael additions have shown that these reactions can be very rapid, often considered "click" reactions due to their high efficiency and specificity. researchgate.net Real-time FTIR spectroscopy is a common method to monitor the kinetics by observing the disappearance of the S-H stretching band (around 2570 cm⁻¹) and the vinyl group peaks. researchgate.net The rate of the thiol-Michael addition is generally dependent on the pKa of the thiol and the electrophilicity of the Michael acceptor. nih.gov

Interplay between Amine and Thiol Reactivity

The presence of both amine and thiol groups on the same molecule introduces competitive and cooperative reactivity. The relative nucleophilicity of the thiol and amine groups is a critical factor. Generally, in a neutral or acidic medium, the thiol group is a stronger nucleophile than the protonated amine groups. Under basic conditions, the deprotonated thiol (thiolate) is a significantly stronger nucleophile than the neutral amine. However, the two amine groups can influence the reactivity of the thiol through intramolecular hydrogen bonding or by acting as internal bases.

The proximate arrangement of the amine and thiol groups in 2,3-Diaminopropane-1-thiol allows for the possibility of intramolecular cyclization reactions. For instance, reaction with an electrophile that can react with both the thiol and one of the amine groups could lead to the formation of a heterocyclic ring system, such as a substituted piperazine (B1678402) or a 1,4-thiazepane, depending on which amine participates and the nature of the electrophile.

A plausible intramolecular cyclization could occur if the molecule were to react with a suitable dielectrophile. For example, reaction with a dicarbonyl compound could lead to the formation of a bicyclic system. The regioselectivity of such cyclizations would be governed by the relative stability of the resulting ring systems, with five- and six-membered rings being generally favored.

The dual functionality of 2,3-Diaminopropane-1-thiol makes it an interesting candidate for bifunctional catalysis, where one functional group activates a substrate while the other participates in the reaction. For example, one of the amine groups could act as a general base to deprotonate a substrate, while the thiol group acts as a nucleophile.

Furthermore, 2,3-Diaminopropane-1-thiol is an excellent ligand for coordination with metal ions. Both the soft thiol donor and the harder amine donors can coordinate to a metal center, acting as a tridentate or bidentate ligand. jetir.orgnih.gov The coordination of this ligand to a metal can be used to template or catalyze reactions. For instance, coordination to a palladium(II) center, similar to 1,3-diaminopropane (B46017) complexes, could facilitate reactions such as hydrolysis or other transformations of co-ligands. researchgate.netresearchgate.net The formation of stable chelate rings with metal ions is a key feature of its ligand behavior. researchgate.net

Table 1: Potential Coordination Modes of 2,3-Diaminopropane-1-thiol

| Coordination Mode | Donating Atoms | Potential Metal Ions |

|---|---|---|

| Bidentate (N,S) | One amine nitrogen, one thiol sulfur | Pd(II), Pt(II), Cu(I) |

| Bidentate (N,N) | Two amine nitrogens | Co(III), Ni(II) |

Kinetic and Thermodynamic Aspects of Key Reactions

The kinetics of the Michael addition involving 2,3-Diaminopropane-1-thiol would be expected to follow second-order rate laws, dependent on the concentrations of both the thiol and the Michael acceptor. nih.gov The rate constant would be influenced by the steric hindrance around the thiol and the electronic properties of the Michael acceptor. nsf.gov

Thermodynamically, the Michael addition of a thiol to an activated alkene is generally an exothermic process, leading to a stable thioether product. The equilibrium would strongly favor the product under normal conditions.

For intramolecular cyclization, the thermodynamic stability of the resulting heterocyclic ring is a major driving force. The formation of five- or six-membered rings is generally thermodynamically favored over smaller or larger rings due to lower ring strain. The kinetics of cyclization would depend on the conformational flexibility of the molecule and the activation energy required to achieve the correct geometry for ring closure.

The thermodynamics of metal complexation are governed by the chelate effect. The formation of one or more chelate rings upon coordination of 2,3-Diaminopropane-1-thiol to a metal ion leads to a significant increase in the stability of the complex compared to coordination with monodentate ligands. researchgate.net The stability constants of such complexes would be high, indicating a thermodynamically favorable process.

Table 2: General Kinetic and Thermodynamic Parameters for Reactions of 2,3-Diaminopropane-1-thiol

| Reaction Type | Key Kinetic Factors | Key Thermodynamic Factors |

|---|---|---|

| Michael Addition | Thiol pKa, Michael acceptor electrophilicity, catalyst, solvent | C-S bond strength, stability of the thioether product |

| Intramolecular Cyclization | Conformational flexibility, activation energy for ring closure | Ring strain of the product, stability of the heterocyclic system |

| Metal Complexation | Rate of ligand exchange at the metal center | Chelate effect, strength of metal-donor bonds |

Coordination Chemistry and Ligand Design

2,3-Diaminopropane-1-thiol Dihydrobromide as a Polydentate Ligand

2,3-Diaminopropane-1-thiol, the active ligand derived from its dihydrobromide salt, is a trifunctional molecule featuring two amine groups and one thiol group. This arrangement of donor atoms qualifies it as a polydentate ligand, capable of binding to a central metal ion through multiple coordination sites. The presence of both nitrogen and sulfur atoms provides a rich and varied coordination chemistry.

Chelation Modes and Donor Atom Preferences (N, S)

The ligand possesses three potential donor atoms: the sulfur atom of the thiol group and the nitrogen atoms of the two amine groups. This allows for several possible chelation modes. It can act as a bidentate ligand, coordinating through either two nitrogen atoms (N,N), or a nitrogen and a sulfur atom (N,S). Furthermore, it has the potential to act as a tridentate ligand, utilizing all three donor atoms (N,N,S) to bind to a single metal center.

The preference for nitrogen or sulfur coordination depends on the nature of the metal ion, as described by Hard and Soft Acid and Base (HSAB) theory. Hard metal ions, such as Cr(III), Fe(III), and Co(III), generally prefer to coordinate with hard donor atoms like nitrogen. In contrast, soft metal ions, including Pd(II), Pt(II), and Hg(II), exhibit a stronger affinity for soft donor atoms like sulfur. Borderline metal ions such as Fe(II), Co(II), Ni(II), and Cu(II) can coordinate with either nitrogen or sulfur, and the resulting complex may be influenced by other factors like steric hindrance and the solvent system used. ias.ac.inscienceopen.com

In the case of 2,3-diaminopropane-1-thiol, the deprotonated thiolate group (S⁻) is a soft donor, while the amine groups are harder donors. This suggests that the ligand could exhibit versatile coordination behavior, potentially bridging two different metal centers with varying affinities for N and S donors.

Formation of Five-Membered and Six-Membered Chelate Rings

When a polydentate ligand binds to a metal ion, it forms one or more rings known as chelate rings. The stability of the resulting complex is significantly influenced by the size of these rings. Generally, five- and six-membered chelate rings are the most stable.

Coordination of 2,3-diaminopropane-1-thiol to a metal center can lead to the formation of both five- and six-membered rings:

Five-membered ring: Chelation involving the vicinal amino groups (at positions 2 and 3) would result in the formation of a stable five-membered diamine chelate ring. Similarly, coordination through the thiol sulfur (at position 1) and the adjacent amino nitrogen (at position 2) would also form a five-membered amino-thiolate chelate ring.

Six-membered ring: A six-membered chelate ring could be formed by the coordination of the thiol sulfur (at position 1) and the amino nitrogen at position 3.

The relative stability of five-membered rings over six-membered rings in similar systems suggests that the (N,N) and (N2,S) chelation modes forming five-membered rings might be favored. However, the formation of a six-membered ring is also plausible and could be influenced by the geometric preferences of the metal ion.

Complexation with Transition Metals

The ability of 2,3-diaminopropane-1-thiol to form stable chelate rings with transition metals makes it a promising ligand for the synthesis of novel metal-thiolate complexes.

Synthesis and Characterization of Metal-Thiolate Complexes

The synthesis of metal complexes with 2,3-diaminopropane-1-thiol would typically involve the reaction of the ligand (in its deprotonated form) with a suitable metal salt in an appropriate solvent. The dihydrobromide salt would first need to be neutralized with a base to deprotonate the thiol and amine groups, allowing them to coordinate to the metal ion.

The general synthetic procedure might involve the following steps:

Dissolving the this compound in a solvent.

Adding a base (e.g., sodium hydroxide, triethylamine) to deprotonate the ligand.

Adding a solution of the transition metal salt (e.g., chloride, nitrate, or acetate (B1210297) salts of Ni(II), Co(II), Pt(II), etc.).

The reaction mixture would be stirred, possibly with heating, to facilitate complex formation.

The resulting metal complex could then be isolated by filtration or crystallization.

Characterization of the synthesized complexes would be carried out using a variety of spectroscopic and analytical techniques to determine their structure and properties.

| Technique | Information Obtained |

| Infrared (IR) Spectroscopy | To identify the coordination of the N-H and S-H groups by observing shifts in their characteristic vibrational frequencies. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the structure of the complex in solution and to study the stereochemistry. |

| UV-Visible Spectroscopy | To investigate the electronic transitions within the complex, providing information about the coordination geometry and the metal's d-orbital splitting. |

| X-ray Crystallography | To determine the precise three-dimensional structure of the complex in the solid state, including bond lengths, bond angles, and coordination geometry. |

| Elemental Analysis | To confirm the empirical formula of the synthesized complex. |

This table presents common techniques for the characterization of coordination complexes.

Investigation of Coordination Geometries and Oxidation States

The coordination geometry of the resulting metal complexes would depend on the coordination number and the electronic configuration of the central metal ion. For example, with a metal ion that favors a coordination number of four, square planar or tetrahedral geometries would be expected. For a coordination number of six, an octahedral geometry would be likely.

The ligand itself can influence the final geometry. For instance, if it acts as a tridentate (N,N,S) ligand, it could occupy three coordination sites of an octahedral metal, with the remaining sites being filled by other ligands such as solvent molecules or counter-ions.

The oxidation state of the metal in the complex can often be inferred from the synthesis and confirmed by techniques like X-ray photoelectron spectroscopy (XPS) or cyclic voltammetry. The thiol group can be redox-active, potentially leading to complexes with the metal in different oxidation states.

Stereochemical Aspects of Metal Complex Formation

The 2,3-diaminopropane-1-thiol ligand is chiral, as the carbon atom at position 2 is a stereocenter. This introduces interesting stereochemical possibilities in its metal complexes. The use of an enantiomerically pure form of the ligand (either (R)- or (S)-2,3-diaminopropane-1-thiol) can lead to the formation of chiral complexes.

When a chiral ligand coordinates to a metal center, diastereomers can be formed. For example, in an octahedral complex with two bidentate (N,S) ligands, several geometric isomers (cis and trans) and optical isomers (Δ and Λ) are possible. The specific isomers formed can be influenced by reaction conditions and the nature of the metal ion and other ligands present. The stereochemistry of such complexes can be investigated using techniques like circular dichroism (CD) spectroscopy. acs.org

Complexation with Main Group Elements

While the coordination chemistry of 2,3-Diaminopropane-1-thiol is more extensively studied with transition metals, its interactions with main group elements are of growing interest. The ligand's combination of hard (amine) and soft (thiol) donor atoms allows it to bind to a range of main group metals and metalloids. nottingham.ac.ukbohrium.comresearchgate.net

The nature of the bonding with main group elements can vary significantly. For instance, with elements like aluminum (Al) and magnesium (Mg), which are considered hard acids, the coordination is expected to primarily occur through the nitrogen atoms of the diamine functionality. mdpi.comresearchgate.net In contrast, softer main group elements like lead (Pb) and arsenic (As) are more likely to form strong covalent bonds with the sulfur atom of the thiol group. nih.gov

Research on related sulfur-containing ligands has shown that they can form stable complexes with various main group elements, influencing their catalytic and material properties. mdpi.comalfa-chemistry.com The geometry of these complexes is dictated by the coordination number of the metal and the steric bulk of the ligand. For example, complexes of 1,3-diaminopropane (B46017) with Group 2 metals like beryllium (Be), magnesium (Mg), and calcium (Ca) have been synthesized and structurally characterized, revealing varying coordination geometries from tetrahedral to distorted square-based pyramidal and octahedral, depending on the metal and the presence of other coordinating solvents. researchgate.net

Influence of the Dihydrobromide Counter-Ion on Coordination Behavior

The dihydrobromide counter-ion in the ligand salt can play a crucial role in the coordination process and the structure of the resulting metal complexes. wikipedia.orgacs.org The bromide ions can influence the coordination in several ways:

Ionization Isomerism: The bromide ion can itself act as a ligand, potentially displacing other ligands from the coordination sphere. This can lead to the formation of ionization isomers, where a complex with bromide in the inner coordination sphere is in equilibrium with a complex where bromide is in the outer sphere as a counter-ion. wikipedia.org

Direct Coordination: In some cases, the bromide ion can directly participate in the coordination to the metal center, especially if the metal is a soft acid that has an affinity for soft halide ligands. aip.orgaip.org This can result in the formation of mixed-ligand complexes.

Studies on other coordination complexes have demonstrated that changing the counter-ion can significantly affect the magnetic properties and nonlinear optical properties of the resulting compounds. acs.org The size and charge of the counter-ion can also influence the liquid crystalline phase behavior of drug-counter-ion complexes, which in turn dictates properties like drug release. unipa.it

Spectroscopic and Structural Characterization of Metal Complexes

A suite of spectroscopic and structural techniques is employed to elucidate the nature of the coordination between 2,3-Diaminopropane-1-thiol and metal ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Ligand and Complexes

¹H and ¹³C NMR spectroscopy are fundamental tools for characterizing the ligand and its diamagnetic metal complexes in solution. nih.govacs.org Upon coordination to a metal ion, shifts in the NMR signals of the ligand's protons and carbons provide valuable information about the binding sites.

For 2,3-Diaminopropane-1-thiol, the proton signals of the amine (-NH₂) and thiol (-SH) groups, as well as the adjacent methylene (B1212753) (-CH₂-) and methine (-CH-) protons, are particularly sensitive to coordination. unipa.itresearchgate.net A downfield shift in these signals is typically observed upon complexation, indicating a decrease in electron density at these nuclei due to donation of electron density to the metal center. The magnitude of this shift can provide insights into the strength of the metal-ligand bond. nih.govacs.org

Table 1: Representative ¹H NMR Chemical Shift Data (δ, ppm) for 2,3-Diaminopropane-1-thiol and a Hypothetical Diamagnetic Metal Complex.

| Proton | Free Ligand (Hypothetical) | Metal Complex (Hypothetical) |

| SH | 1.5 | 2.8 |

| CH₂-S | 2.8 | 3.5 |

| CH-N | 3.2 | 3.9 |

| CH₂-N | 3.0 | 3.7 |

| NH₂ | 2.5 | 4.0 |

Note: Data is hypothetical and for illustrative purposes only. Actual chemical shifts will vary depending on the solvent and the specific metal ion.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

IR and Raman spectroscopy are powerful techniques for identifying the functional groups involved in coordination. rsc.org The vibrational frequencies of the N-H, C-N, S-H, and C-S bonds are sensitive to the coordination environment.

Upon complexation, the stretching frequencies of the N-H and S-H groups are expected to shift to lower wavenumbers (red-shift) due to the weakening of these bonds upon donation of electron density to the metal. Conversely, the C-N and C-S stretching frequencies may shift to higher wavenumbers. These shifts provide direct evidence of the involvement of the amine and thiol groups in coordination. Raman spectroscopy is particularly useful for studying the S-H and S-S (in case of oxidation) vibrations. rsc.org

Table 2: Representative IR and Raman Vibrational Frequencies (cm⁻¹) for Key Functional Groups.

| Functional Group | Typical IR Range (cm⁻¹) | Typical Raman Range (cm⁻¹) |

| ν(N-H) | 3300-3500 | 3300-3500 |

| ν(S-H) | 2550-2600 | 2550-2600 |

| δ(NH₂) | 1590-1650 | - |

| ν(C-N) | 1020-1250 | 1020-1250 |

| ν(C-S) | 600-700 | 600-700 |

Note: These are general ranges and the exact positions will depend on the specific complex.

X-ray Crystallography for Solid-State Structure Elucidation

For complexes of 2,3-Diaminopropane-1-thiol, X-ray crystallography can unequivocally establish which donor atoms (N, S, or both) are coordinated to the metal center. It can also reveal the coordination number and geometry (e.g., tetrahedral, square planar, octahedral) of the metal ion. Furthermore, the role of the dihydrobromide counter-ion, whether it is coordinated or involved in hydrogen bonding, can be clearly visualized. weizmann.ac.ilmdpi.com

Table 3: Hypothetical X-ray Crystallographic Data for a Metal Complex of 2,3-Diaminopropane-1-thiol.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 8.789 |

| β (°) | 98.76 |

| Metal-N Bond Length (Å) | 2.1-2.3 |

| Metal-S Bond Length (Å) | 2.3-2.5 |

Note: This data is purely illustrative.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Systems

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used to study systems with unpaired electrons, such as complexes of paramagnetic metal ions (e.g., Cu(II), Fe(III), Mn(II)). nih.govyoutube.comyoutube.comyoutube.com

EPR spectra provide detailed information about the electronic structure of the metal center and its immediate coordination environment. The g-factor and hyperfine coupling constants obtained from the EPR spectrum are sensitive to the nature of the donor atoms, the coordination geometry, and the degree of covalency in the metal-ligand bonds. For a copper(II) complex of 2,3-Diaminopropane-1-thiol, for instance, the EPR spectrum could distinguish between coordination through the nitrogen atoms, the sulfur atom, or a mixed N/S coordination environment based on the observed g-values and hyperfine splitting patterns. researchgate.net

Reactivity and Stability of Metal-2,3-Diaminopropane-1-thiol Dihydrobromide Complexes

Detailed research findings, including quantitative data such as stability constants and kinetic parameters for reactions like ligand exchange or decomposition, are not present in the currently accessible scientific literature for metal complexes of this compound.

General principles of coordination chemistry allow for predictions about the potential behavior of these complexes. For instance, the thiol group is susceptible to oxidation, which could be a potential pathway for the decomposition of the complexes, particularly with oxidizing metal centers or in the presence of external oxidizing agents. The stability of such complexes would likely be influenced by factors including the nature of the metal ion, the pH of the solution, and the temperature.

Studies on technetium-99m complexes with other tridentate thiol ligands have shown that they can undergo oxidation to form oxotechnetium(V) species or decompose in aqueous solutions. Furthermore, these complexes have been observed to undergo ligand exchange reactions when challenged with competing ligands like glutathione. It is plausible that technetium complexes of 2,3-Diaminopropane-1-thiol would exhibit similar reactivity patterns.

In the absence of specific experimental data, a data table on the stability constants or reactivity of Metal-2,3-Diaminopropane-1-thiol Dihydrobromide complexes cannot be generated.

Applications in Advanced Materials Science

Integration into Polymer Systems

Monomer or Cross-Linking Agent in Polymer Synthesis

There is no specific data available in the reviewed literature that describes the use of 2,3-Diaminopropane-1-thiol dihydrobromide as a monomer or cross-linking agent in polymer synthesis. In principle, the presence of two primary amine groups and a thiol group suggests its potential to act as a cross-linker or a monomer in the formation of various polymers, such as polyamides, polyimides, or polythioethers. The distinct reactivity of amines and thiols could allow for controlled, stepwise polymerization reactions. For instance, the amine groups could react with acyl chlorides to form a polyamide backbone, with the thiol groups remaining available for subsequent cross-linking or functionalization. However, no published studies were found that have utilized this compound for these purposes.

Functionalization of Polymer Surfaces

Similarly, the functionalization of polymer surfaces using this compound has not been specifically reported. The general strategy of using thiol-containing compounds to modify polymer surfaces is well-established, often involving "click" chemistry reactions like thiol-ene or thiol-yne coupling to introduce new functionalities. The amine groups on this compound would offer additional sites for further modification. While the principles of these reactions are known, their application with this specific molecule is not documented.

Role in Dendrimer Synthesis and Functionalization

The synthesis of dendrimers often relies on building blocks with multiple reactive sites to create their characteristic branched architecture. While diaminopropane (B31400) and various thiol compounds have been used in dendrimer chemistry, there are no specific reports on the use of this compound as a core, branching unit, or surface functionalization agent in dendrimer synthesis. Its structure is theoretically suitable for creating dendritic structures, but its practical application in this area has not been explored in the available literature.

Precursor for Hybrid Organic-Inorganic Materials

Structure-Directing Agent in Porous Material Synthesis

The synthesis of porous materials, such as zeolites or mesoporous silica (B1680970), can involve the use of organic molecules as structure-directing agents (SDAs) or templates. These molecules guide the formation of the inorganic framework, leading to specific pore structures. While various amines and functionalized organic molecules are used as SDAs, there is no evidence to suggest that this compound has been employed for this purpose.

Component in Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs)

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of crystalline porous materials constructed from metal nodes and organic linkers. The functional groups on the organic linkers play a crucial role in determining the properties of the resulting framework. Thiol and amine-functionalized linkers are of interest for applications such as gas capture and catalysis.

While there is extensive research on the incorporation of diaminopropane derivatives and thiol-containing ligands into MOFs and COFs, no studies have specifically reported the use of this compound as a linker or for the post-synthetic modification of these materials. Research in this area has focused on other, related molecules to introduce thiol and amine functionalities. rsc.org

Applications in Advanced Electronic Materials

The dual functionality of this compound offers significant potential in the development of advanced electronic materials, particularly in the burgeoning field of perovskite solar cells and in the creation of specialized coatings and films.

Perovskite solar cells have garnered immense research interest due to their high power conversion efficiencies. However, issues related to stability and defects at the interfaces and grain boundaries of the perovskite layer remain significant challenges. The amine and thiol groups in this compound can address these issues through surface passivation and interfacial modification.

Thiol-containing molecules are recognized as effective modulators for enhancing the photoluminescence properties, stability, and photovoltaic performance of metal halide perovskites. acs.org The thiol group can interact with the perovskite surface, with the deprotonated form (thiolate) showing a strong binding affinity for iodine vacancies, a common type of surface defect. osti.govelsevierpure.com This passivation of defects can significantly reduce non-radiative recombination, a major loss mechanism in perovskite solar cells. researchgate.net Studies on various thiol-containing additives have demonstrated an increase in the photoluminescence intensity of perovskite films, indicating a reduction in defect states. acs.org

Similarly, diamine compounds have been successfully employed to improve the stability and performance of perovskite solar cells. perovskite-info.comutoronto.caresearchgate.net Diamines can act as bidentate chelating ligands, interacting with the metal ions (e.g., lead or tin) in the perovskite structure. utoronto.caosti.gov This chelation can help to stabilize the perovskite lattice and passivate defects. For instance, in mixed tin-lead perovskites, diamines have been shown to preferentially bind with tin atoms at the surface, mitigating oxidation and reducing interfacial recombination. utoronto.caresearchgate.net The use of diamines like 1,2-diaminopropane has led to more uniform passivation and has enabled higher power conversion efficiencies and improved operational stability in perovskite solar cells. utoronto.ca

Given these precedents, this compound could potentially offer a synergistic effect, with the thiol group passivating iodine vacancies and the diamine moiety chelating metal ions, leading to enhanced perovskite film quality and device performance.

Table 1: Illustrative Impact of Functional Groups on Perovskite Solar Cell Performance (Based on Analogous Compounds)

| Functional Additive | Key Interaction Mechanism | Observed Effect on Perovskite Solar Cells |

| Thiol-containing molecules | Passivation of iodine vacancies | Increased photoluminescence, reduced non-radiative recombination, improved stability acs.orgosti.govelsevierpure.com |

| Diamine chelates | Chelation of metal ions (e.g., Sn, Pb) | Balanced stoichiometry, reduced interfacial recombination, improved stability utoronto.caresearchgate.netosti.gov |

The thiol and amine groups in this compound make it a versatile building block for the development of functional coatings and films. Thiol-ene "click" chemistry, a highly efficient and versatile reaction, can be utilized to create polymer networks with tailored properties. europa.eu The thiol group of the compound could react with molecules containing alkene groups to form stable thioether linkages, which is a basis for creating crosslinked polymer coatings.

Furthermore, thiol-amine co-solvent systems have been explored for the solution-based deposition of thin films of chalcogenide materials. researchgate.netresearchgate.net This suggests that this compound could potentially be used in formulations for depositing thin films for electronic or optical applications. The combination of thiol and amine functionalities can also be exploited to create coatings with specific surface properties, such as hydrophilicity or biocompatibility, through further chemical modification.

Surface Chemistry and Adsorption Phenomena

The ability of this compound to interact with and modify surfaces is central to its potential applications in nanomaterials and on metal surfaces.

The surface functionalization of nanoparticles is crucial for their application in various fields, including catalysis, sensing, and biomedicine. The thiol group has a strong affinity for noble metal surfaces, particularly gold, forming a stable gold-sulfur bond. cd-bioparticles.comnih.gov This well-established chemistry allows for the straightforward anchoring of this compound onto gold nanoparticles.

Once anchored, the exposed diamine groups can be used for further functionalization. For example, they can be used to attach biomolecules, polymers, or other functional moieties. This bifunctional linker approach is a common strategy for creating multifunctional nanoparticles. nih.gov For instance, magnetic nanoparticles have been surface-modified using a thiol-based grafting-through approach, where immobilized thiol groups act as chain transfer agents for polymerization. mdpi.com The presence of both thiol and amine groups in this compound could enable a one-step surface modification process for certain nanoparticles, providing a platform for subsequent chemical transformations. The modification of nanoparticles with thiol-containing molecules can also improve their stability and dispersibility in various solvents. cd-bioparticles.com

Table 2: Potential Surface Modification Applications of this compound

| Nanomaterial | Anchoring Group | Exposed Functional Group | Potential Application |

| Gold Nanoparticles | Thiol | Diamine | Biosensing, drug delivery, catalysis |

| Magnetic Nanoparticles | Thiol | Diamine | Targeted drug delivery, bio-separation |

| Quantum Dots | Thiol | Diamine | Bio-imaging, sensing |

The adsorption of thiol-containing molecules on metal surfaces, particularly gold, is a widely studied phenomenon that leads to the formation of highly ordered self-assembled monolayers (SAMs). utexas.edu The sulfur headgroup of the thiol chemisorbs onto the gold surface, while the rest of the molecule extends away from the surface. researchgate.net The formation of these SAMs is a spontaneous process that allows for precise control over the chemical and physical properties of the surface. utexas.edu

The presence of two amine groups in this compound would influence the packing and properties of the resulting monolayer. The interactions between adjacent amine groups, as well as their potential to participate in hydrogen bonding, would play a role in the final structure of the SAM. The adsorption kinetics of thiols on gold have been shown to follow a two-step process, with an initial fast step followed by a slower organization step. utexas.edu

Studies on the adsorption of proteins onto gold nanoparticles have shown that the number of thiol groups can significantly impact the stability of the protein-nanoparticle conjugate. nih.govnsf.gov This highlights the importance of the thiol-gold interaction in surface chemistry. The adsorption of this compound on gold surfaces could be investigated using techniques such as atomic force microscopy to monitor the in-situ adsorption process and to characterize the resulting surface properties. utexas.edu The ability to form a functionalized monolayer with exposed amine groups opens up possibilities for creating surfaces with tailored reactivity for applications in sensors, biocompatible coatings, and molecular electronics.

Applications in Synthetic Organic Chemistry

Role as a Chiral Auxiliary or Building Block

The inherent chirality and multiple reactive sites of 2,3-diaminopropane-1-thiol make it a valuable asset in the field of asymmetric synthesis. It can be employed either as a chiral auxiliary, which guides the stereochemical outcome of a reaction before being cleaved, or as a chiral building block that is incorporated into the final molecular structure. wikipedia.orgsigmaaldrich.com

As a chiral building block, 2,3-diaminopropane-1-thiol can be derivatized to introduce stereocenters with high selectivity. The distinct reactivity of its thiol and amine groups allows for sequential and site-selective modifications. For instance, the thiol group can undergo selective alkylation or participate in Michael additions, while the two amino groups can be orthogonally protected and then deprotected to react with various electrophiles. This controlled derivatization is fundamental to asymmetric synthesis, where the goal is to produce a single enantiomer of a target molecule. sigmaaldrich.comtcichemicals.com The strategic placement of functional groups on its chiral scaffold allows for the synthesis of enantiomerically pure compounds, which is of paramount importance in the development of pharmaceutical agents and other biologically active molecules. sigmaaldrich.com

The trifunctional nature of 2,3-diaminopropane-1-thiol makes it an ideal precursor for the synthesis of a variety of chiral heterocyclic compounds. The vicinal diamine moiety can react with dicarbonyl compounds or their equivalents to form chiral seven-membered diazepine (B8756704) rings. Alternatively, intramolecular cyclization involving one of the amine groups and the thiol group can lead to the formation of chiral thiazine (B8601807) derivatives. The specific reaction conditions and the choice of reagents determine the resulting heterocyclic system.

Table 1: Potential Chiral Heterocyclic Systems from 2,3-Diaminopropane-1-thiol

| Reactant(s) | Resulting Heterocyclic System | Ring Size |

| 1,2-Dicarbonyl compound | Chiral Dihydrodiazepine | 7 |

| 1,3-Dicarbonyl compound | Chiral Tetrahydropyrimidine | 6 |

| Phosgene or equivalent | Chiral Imidazolidinethione | 5 |

| Aldehyde/Ketone followed by oxidation | Chiral Thiazine | 6 |

These chiral heterocycles are valuable scaffolds in medicinal chemistry and materials science.

Scaffold for Complex Molecular Architectures

The compact and functionalized structure of 2,3-diaminopropane-1-thiol serves as a versatile scaffold for the construction of more complex molecules, including novel heterocyclic systems and frameworks for bioactive compounds. chemodex.com

The unique arrangement of nucleophilic centers in 2,3-diaminopropane-1-thiol allows for its participation in multicomponent reactions to generate novel and complex heterocyclic systems. bohrium.comnih.gov For example, it could be a substrate in a one-pot reaction involving an electrophile that can react with both the thiol and amine functionalities, leading to polycyclic structures. nih.gov The ability to form multiple bonds in a single synthetic operation makes this compound an efficient building block for creating molecular diversity. mdpi.comrsc.orgnih.govresearchgate.net The synthesis of such novel heterocyclic compounds is a continuous area of research, with potential applications in various fields of chemistry. mdpi.comresearchgate.netnih.govnih.gov

A significant application of 2,3-diaminopropane-1-thiol and its derivatives is their use as intermediates in the synthesis of bioactive molecules. Research has demonstrated that C3-substituted 2,3-diaminopropionates, which can be derived from 2,3-diaminopropane-1-thiol, can serve as alternative precursors in the biosynthesis of monobactam antibiotics. nih.gov The N-sulfonated monobactams are a class of β-lactam antibiotics with the potential to combat bacterial infections that are resistant to conventional treatments. nih.gov

In one study, a divergent synthesis was developed to prepare a library of C3-substituted 2,3-diaminopropionates. nih.gov These synthetic analogues were then tested for their ability to be incorporated into the biosynthetic pathway of sulfazecin (B1681187) in a mutant strain of Pseudomonas acidophila. The results indicated that these substituted analogues have the potential to be incorporated into bioactive monobactam products, opening avenues for the generation of novel antibiotics. nih.gov

Table 2: Synthesis of C3-Substituted 2,3-Diaminopropionate Analogs

| Starting Material | Key Transformation | Final Product | Potential Application |

| Protected 2,3-diaminopropionate | Azidation, reduction, and deprotection | Tri-amine functionalized 2,3-diaminopropionate | Precursor for monobactam biosynthesis |

| Protected 2,3-diaminopropionate | Olefination and reduction | Ethyl-substituted 2,3-diaminopropionate | Precursor for monobactam biosynthesis |

This work highlights the role of 2,3-diaminopropane-1-thiol derivatives as key intermediates in accessing new bioactive chemical space.

Applications in Click Chemistry and Bioconjugation (chemical basis only)

The thiol and amine functionalities of 2,3-diaminopropane-1-thiol make it a suitable molecule for applications in click chemistry and bioconjugation. These reactions are characterized by their high efficiency, selectivity, and mild reaction conditions.

The thiol group is particularly reactive in several types of "click" reactions. One of the most common is the Michael addition of the thiol to an electron-deficient alkene, such as a maleimide (B117702). nih.govrsc.orgchemrxiv.org This reaction is widely used for the site-selective modification of proteins and other biomolecules. nih.govrsc.orgchemrxiv.org The thiol-ene reaction, a radical-mediated addition of a thiol to an alkene, is another powerful tool for forming stable carbon-sulfur bonds. nih.govnih.gov

The presence of two primary amine groups in addition to the thiol opens up possibilities for dual or trifunctional conjugation strategies. nih.govrsc.org For instance, a one-pot thiol-amine bioconjugation to a dibromomaleimide has been demonstrated, where the thiol adds first, followed by the amine. nih.govrsc.orgchemrxiv.org This approach not only allows for the introduction of two different functionalities but also results in a stable conjugate. nih.govrsc.orgchemrxiv.org

Table 3: Chemical Basis of 2,3-Diaminopropane-1-thiol in Bioconjugation

| Functional Group | Reaction Type | Reaction Partner | Linkage Formed |

| Thiol (-SH) | Michael Addition | Maleimide | Thioether |

| Thiol (-SH) | Thiol-ene Reaction | Alkene | Thioether |

| Amine (-NH2) | Amide Bond Formation | Activated Carboxylic Acid | Amide |

| Amine (-NH2) | Reductive Amination | Aldehyde/Ketone | Amine |

The versatility of 2,3-diaminopropane-1-thiol in these conjugation chemistries makes it a valuable tool for the synthesis of complex bioconjugates for various applications in chemical biology and materials science. researchgate.netresearchgate.net

Reagent in Multi-Component Reactions

The utility of "2,3-Diaminopropane-1-thiol dihydrobromide" as a reagent in multi-component reactions (MCRs) is an area of synthetic chemistry that remains largely underexplored in publicly available scientific literature. MCRs are powerful tools in organic synthesis, enabling the construction of complex molecules from three or more starting materials in a single, efficient step. nih.gov The unique trifunctional nature of 2,3-Diaminopropane-1-thiol, possessing a vicinal diamine and a primary thiol, theoretically positions it as a valuable building block for generating diverse heterocyclic scaffolds through such reactions.

While direct experimental data on the use of this compound in MCRs is scarce, its potential can be extrapolated from the known reactivity of its constituent functional groups in established MCRs, such as the Ugi and Passerini reactions. wikipedia.orgwikipedia.org These reactions typically involve an amine, a carbonyl compound, an isocyanide, and, in the case of the Ugi reaction, a carboxylic acid. wikipedia.org The presence of two primary amine groups in 2,3-Diaminopropane-1-thiol suggests that it could participate in these reactions, potentially leading to the formation of piperazine (B1678402) or diazepine-based structures. organic-chemistry.org

The thiol group introduces another layer of reactivity that could be exploited in MCRs for the synthesis of sulfur-containing heterocycles, such as thiomorpholines. researchgate.netorganic-chemistry.org For instance, a hypothetical MCR could involve the reaction of 2,3-Diaminopropane-1-thiol with a carbonyl compound, an isocyanide, and another component, where one of the amine groups initiates the reaction sequence, and the thiol group participates in a subsequent intramolecular cyclization step. This would offer a direct route to complex, polyfunctionalized sulfur- and nitrogen-containing heterocyclic systems.

The development of novel MCRs involving bifunctional or trifunctional reagents is an active area of research. The application of this compound in this context could pave the way for the efficient, one-pot synthesis of novel scaffolds with potential applications in medicinal chemistry and materials science. Further research is warranted to explore the full potential of this compound as a versatile reagent in the realm of multi-component chemistry.

Hypothetical Multi-Component Reaction Data

The following table outlines a hypothetical multi-component reaction involving 2,3-Diaminopropane-1-thiol, illustrating its potential to generate complex heterocyclic structures. It is important to note that these are projected outcomes based on known chemical principles and are not derived from published experimental results for this specific compound.

| Reactant 1 | Reactant 2 | Reactant 3 | Hypothetical Product Scaffold | Potential Reaction Type |

| 2,3-Diaminopropane-1-thiol | Aldehyde/Ketone | Isocyanide | Thiomorpholinyl-amide | Ugi-type/Intramolecular Thio-Michael Addition |

| 2,3-Diaminopropane-1-thiol | Dicarbonyl Compound | Isocyanide | Diazepinone-thioether | Ugi-type/Intramolecular Cyclization |

| 2,3-Diaminopropane-1-thiol | Aldehyde/Ketone | Carboxylic Acid | Substituted Thiomorpholine | Passerini-type/Intramolecular Cyclization |

Applications in Biochemical and Biological Research Chemical Principles

Role as a Precursor in the Chemical Synthesis of Polyamine Analogs and Derivatives

2,3-Diaminopropane-1-thiol dihydrobromide serves as a fundamental building block in the synthesis of more complex molecules, particularly polyamine analogs and derivatives. chemodex.comcaltagmedsystems.co.uk Polyamines are crucial for cell growth and proliferation, and synthetic analogs are developed for various therapeutic and research purposes. The chemical principles for using 2,3-Diaminopropane-1-thiol as a precursor lie in the differential reactivity of its amine and thiol functionalities, which allows for controlled, stepwise synthetic strategies.

Standard methods for the synthesis of polyamine derivatives can be applied to this precursor. mdpi.com These methods often involve the strategic use of protecting groups to selectively modify one functional group at a time.

Key Synthetic Reactions:

N-Alkylation: The primary amine groups can be alkylated using haloalkanes. This reaction introduces new alkyl chains to the nitrogen atoms, extending the carbon backbone of the polyamine analog. mdpi.com

N-Acylation: Reaction with acyl chlorides or anhydrides converts the amine groups into amides. This is a common method for creating amide-linked conjugates. mdpi.com

Schiff Base Formation: Condensation of the primary amines with aldehydes or ketones forms imines (Schiff bases), which can be subsequently reduced to form secondary amines, further elaborating the structure. mdpi.com

Solid-Phase Synthesis: The molecule can be tethered to a solid support via one of its functional groups, allowing for the sequential addition of other building blocks in a controlled manner, which simplifies purification. mdpi.com

By employing these well-established reactions, the 1,2,3-propanetriamine backbone, with an integrated thiol, can be incorporated into larger, more complex polyamine structures designed for specific biological targets.

Chemical Tool for Probing Biological Systems

The distinct reactive sites of 2,3-Diaminopropane-1-thiol allow it to be used as a chemical probe to investigate and manipulate biological systems through targeted chemical reactions.

The sulfhydryl (-SH) group is a potent nucleophile, making it an ideal handle for bioconjugation—the chemical linking of two molecules, at least one of which is a biomolecule. This strategy is widely used to attach probes, tags, or drugs to proteins and other biological macromolecules.

The thiol group of 2,3-Diaminopropane-1-thiol can participate in several common thiol-specific conjugation reactions:

Maleimide (B117702) Chemistry: Thiols readily react with maleimides via a Michael addition to form a stable thioether bond. This is one of the most prevalent methods for cysteine-specific modification of proteins. nih.govrsc.org The thiol on the diaminopropane (B31400) derivative can be used to link it to a maleimide-functionalized protein or surface.

Vinyl Sulfone Reaction: Vinyl sulfones are another class of reagents that react specifically with thiols under mild conditions to form stable thioether linkages. nih.gov

Thiol-Ene "Click" Reaction: This photoactivated, radical-mediated reaction involves the addition of a thiol across a double bond (an ene). It is considered a "click" reaction due to its high efficiency, specificity, and biocompatibility. wikipedia.org This provides a modern and efficient route for attaching the molecule to alkene-modified biomolecules.

These strategies enable researchers to tether 2,3-Diaminopropane-1-thiol to biological targets, introducing its unique diaminopropane functionality for further study or manipulation.

| Reaction Type | Reacting Groups | Resulting Linkage | Key Features |

|---|---|---|---|

| Maleimide Addition | Thiol + Maleimide | Thiosuccinimide Ether | Highly selective for thiols, rapid reaction at neutral pH. nih.gov |

| Vinyl Sulfone Addition | Thiol + Vinyl Sulfone | Thioether | Forms highly stable bond, less prone to hydrolysis than maleimide adducts. nih.gov |

| Thiol-Ene Reaction | Thiol + Alkene | Thioether | "Click" chemistry, often initiated by light, highly efficient. wikipedia.org |

The two primary amine groups of the molecule provide handles for chemical derivatization, a process used to modify an analyte to make it detectable and quantifiable, often in the context of chromatography. For instance, in High-Performance Liquid Chromatography (HPLC), derivatization is used to attach a chromophore or fluorophore to molecules that otherwise lack a detectable feature.

Common derivatizing reagents for primary amines include:

o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol (like 2-mercaptoethanol) to form highly fluorescent isoindole derivatives.

9-Fluorenylmethyl Chloroformate (FMOC-Cl): Reacts with primary and secondary amines to yield stable, fluorescent adducts.

Dansyl Chloride: Forms fluorescent sulfonamide adducts with primary amines.

The presence of two primary amines on 2,3-Diaminopropane-1-thiol means it can be readily derivatized by these reagents, allowing for its sensitive detection and quantification in various biological and chemical assays. This is particularly useful for tracking the molecule or its conjugates in complex mixtures. nih.gov

Chemical Studies on Radioprotective Agent Synthesis Pathways (e.g., Amifostine precursors)

Aminothiols are a well-known class of radioprotective agents, molecules that can protect cells from the damaging effects of ionizing radiation. The protective mechanism often involves the scavenging of free radicals by the thiol group. Amifostine is a prominent clinical radioprotector, which is a phosphorothioate (B77711) prodrug. In the body, it is dephosphorylated by alkaline phosphatase to its active free-thiol metabolite, WR-1065.

While Amifostine itself is derived from a 1,3-diaminopropane (B46017) backbone, studies have explored a wide range of related structures to improve efficacy and reduce side effects. Research has shown that S-phosphorylated aminothiols are effective radioprotectors. sci-hub.ru For example, S-(3-amino-2-hydroxypropyl) phosphorothioate, a compound structurally similar to a phosphorylated derivative of 2,3-Diaminopropane-1-thiol, has demonstrated significant radioprotective effects. sci-hub.ru Other sulfur-containing compounds, such as 1,2-dithiol-3-thiones, also exhibit radioprotective capabilities. nih.gov

The chemical principle involves having an aminothiol (B82208) structure where the thiol can act as a radical scavenger. 2,3-Diaminopropane-1-thiol, with its vicinal diamine and thiol functionalities, represents a viable scaffold for the synthesis of novel radioprotective agent analogs. The synthesis would typically involve phosphorylation of the thiol group to create a more stable prodrug form, mirroring the structure of established agents like Amifostine.

Development of Affinity Ligands for Protein Studies (chemical interactions)

Affinity ligands are molecules that can bind specifically and reversibly to a target protein, enabling its purification from a complex mixture via affinity chromatography. The structure of 2,3-Diaminopropane-1-thiol, featuring two nitrogen atoms and one sulfur atom, makes it an excellent candidate for a tridentate chelating ligand. nih.gov These three donor atoms can coordinate with a central metal ion, forming a stable metal complex. cibtech.orgmdpi.com

The chemical principle involves:

Complex Formation: 2,3-Diaminopropane-1-thiol reacts with a metal salt (e.g., of Ni(II), Cu(II), Zn(II)) to form a coordination complex where the ligand is bound to the metal ion. nih.govcibtech.org The geometry and stability of this complex depend on the metal ion and reaction conditions.

Immobilization: This pre-formed metal complex is then chemically attached (immobilized) onto a solid support, such as agarose (B213101) or silica (B1680970) beads.

Affinity Purification: The resulting affinity matrix can be used to purify proteins that have a natural affinity for the specific metal ion (as in Immobilized Metal Affinity Chromatography - IMAC) or for the unique three-dimensional structure of the entire metal-ligand complex.

This approach allows for the creation of bespoke affinity media for separating proteins based on their specific chemical interactions with the coordinated metal center. researchgate.net

Mechanistic Studies of Chemical Reactions in Biomimetic Systems

Biomimetic chemistry seeks to mimic the function of biological systems, particularly enzymes, using smaller, synthetic molecules. Many enzymes utilize metal ions coordinated by amino acid residues (like cysteine's thiol) in their active sites to perform catalysis.

The thiol group in 2,3-Diaminopropane-1-thiol makes it a valuable ligand for mechanistic studies in biomimetic systems. researchgate.net Research has shown that thiolate ligands can actively participate in catalytic cycles through metal-ligand cooperation. nih.gov In such systems, the ligand is not merely a spectator but is directly involved in bond activation steps.

For example, a thiol(ate) ligand coordinated to a metal center can:

Act as a proton shuttle, accepting or donating protons during a reaction. nih.gov

Modulate the redox potential of the metal center, facilitating electron transfer reactions.

Promote the activation of small molecules like H₂ or O₂. nih.govnih.gov

Computational and Theoretical Studies

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in predicting the three-dimensional structure and electronic properties of molecules. These methods solve approximations of the Schrödinger equation to determine the electron distribution and the corresponding molecular energies, from which stable conformations and a host of other properties can be derived.

Electronic structure analysis provides a foundational understanding of a molecule's geometry and reactivity. For 2,3-diaminopropane-1-thiol, calculations would begin by optimizing the molecular geometry to find the lowest energy conformation. This involves determining the precise bond lengths, bond angles, and dihedral angles that define its shape.

From a full geometry optimization, key electronic properties can be determined. The distribution of electron density reveals the polar nature of the molecule, highlighting the electronegative nitrogen and sulfur atoms and the electropositive hydrogen atoms. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly crucial. The HOMO, likely localized around the lone pairs of the sulfur and nitrogen atoms, indicates the regions most susceptible to electrophilic attack. Conversely, the LUMO indicates the regions that are most susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical reactivity and kinetic stability.

Table 1: Predicted Molecular Geometry Parameters for 2,3-Diaminopropane-1-thiol (Note: This table contains representative data based on standard bond lengths and angles for similar functional groups, as a specific published calculation for this molecule is not available. Actual values would be derived from a DFT calculation, e.g., at the B3LYP/6-31G level of theory).*

| Parameter | Atom Pair/Trio | Predicted Value |

|---|---|---|

| Bond Length | C-S | ~1.82 Å |

| Bond Length | S-H | ~1.34 Å |

| Bond Length | C-N | ~1.47 Å |

| Bond Length | N-H | ~1.01 Å |

| Bond Length | C-C | ~1.54 Å |

| Bond Angle | C-S-H | ~96° |

| Bond Angle | C-C-N | ~109.5° |

| Bond Angle | H-N-H | ~107° |

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. nih.gov After a geometry optimization finds the minimum energy structure, a frequency calculation is performed. The results provide a set of vibrational modes, each with a specific frequency and intensity. nih.gov These predicted spectra are invaluable for interpreting experimental data and assigning specific peaks to the stretching, bending, and torsional motions of the molecule's functional groups.

For 2,3-diaminopropane-1-thiol, key predicted vibrations would include:

S-H Stretch: A weak but sharp band around 2550 cm⁻¹ in the IR spectrum.

C-S-H Bend: A peak in the Raman spectrum around 850-900 cm⁻¹, which is sensitive to deuteration. rsc.org

N-H Stretch: Strong, broad bands in the 3300-3500 cm⁻¹ region, characteristic of primary amine groups.

C-N Stretch: Vibrations typically found in the 1000-1200 cm⁻¹ region.

CH₂ Scissoring/Bending: Modes located around 1450 cm⁻¹.

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for 2,3-Diaminopropane-1-thiol

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Primary Spectroscopic Activity |

|---|---|---|---|

| Symmetric & Asymmetric Stretch | -NH₂ | 3300 - 3500 | IR |

| Stretch | -SH | 2550 - 2600 | Raman, Weak IR |

| Scissoring | -NH₂ | 1590 - 1650 | IR |

| Bending (Scissoring) | -CH₂- | ~1465 | IR |

| Stretch | C-N | 1000 - 1250 | IR |

| Bending | C-S-H | 850 - 900 | Raman |

| Stretch | C-S | 600 - 750 | Raman, Weak IR |

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry is a powerful asset for investigating the detailed pathways of chemical reactions, providing insights that are often difficult or impossible to obtain experimentally. mdpi.com By mapping the potential energy surface of a reaction, chemists can identify the most likely routes from reactants to products. figshare.com

A key goal in studying reaction mechanisms is to locate the transition state (TS), which represents the highest energy point along the lowest energy reaction pathway. researchgate.net Computationally, a transition state is a first-order saddle point on the potential energy surface—a maximum in the direction of the reaction coordinate but a minimum in all other directions. A successful TS calculation is confirmed by a frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the forming or breaking of a bond). The energy of this transition state determines the activation energy barrier for the reaction. researchgate.net For a molecule like 2,3-diaminopropane-1-thiol, one could study reactions such as its oxidation to form a disulfide or its role as a nucleophile.

By calculating the energies of the reactants, transition states, intermediates, and products, a complete reaction energy profile can be constructed. researchgate.net This profile visually represents the thermodynamics (relative energies of reactant and product) and kinetics (activation energy barriers) of the reaction. For example, in the reaction of two molecules of 2,3-diaminopropane-1-thiol to form a disulfide bridge, the energy profile would show the initial energy of the two thiol molecules, the energy required to overcome the transition state for S-H bond cleavage and S-S bond formation, and the final energy of the resulting disulfide product. Such profiles can help determine whether a reaction is kinetically favored or thermodynamically driven. figshare.com

Ligand Field Theory and Molecular Orbital Analysis of Metal Complexes

2,3-Diaminopropane-1-thiol is an excellent chelating ligand, capable of binding to a metal ion through its nitrogen and sulfur donor atoms. Ligand Field Theory (LFT), an extension of Molecular Orbital (MO) theory, is used to describe the electronic structure, bonding, and resulting properties (such as color and magnetism) of the resulting coordination complexes. wikipedia.orgresearchgate.net

LFT analyzes the interactions between the metal's d-orbitals and the orbitals of the ligand donor atoms. uwimona.edu.jm When the six ligands are arranged in an octahedral geometry around a central metal ion, the degeneracy of the metal's d-orbitals is lifted. They split into two sets: a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg* set (dx²-y², dz²). uwimona.edu.jmyoutube.com The energy separation between these sets is known as the ligand field splitting parameter (Δo or 10Dq).

Molecular Dynamics Simulations of Compound Interactions

Computational and theoretical studies, particularly molecular dynamics (MD) simulations, are powerful tools for understanding the behavior of chemical compounds at an atomic level. nih.gov However, a thorough review of publicly available scientific literature reveals a notable absence of specific molecular dynamics simulation studies focused on 2,3-Diaminopropane-1-thiol dihydrobromide.

MD simulations for similar aminothiol (B82208) compounds often investigate their interactions with biological macromolecules, such as proteins or nucleic acids. nih.govnih.gov These simulations can predict binding affinities, identify key interacting residues, and elucidate the conformational changes that occur upon binding. nih.gov For a compound like 2,3-Diaminopropane-1-thiol, MD simulations could hypothetically be used to understand its interaction with target enzymes or receptors, providing insights into its mechanism of action. The primary forces driving these interactions, such as hydrogen bonding and van der Waals forces, can be quantified to understand the stability of the compound-target complex. nih.gov

A hypothetical MD simulation study on 2,3-Diaminopropane-1-thiol interacting with a target protein might yield data such as that presented in the interactive table below. This table illustrates the type of information that can be obtained, including binding free energy and the specific amino acid residues involved in the interaction.

Hypothetical Interaction Data for 2,3-Diaminopropane-1-thiol with a Target Protein

| Simulation Parameter | Hypothetical Value | Significance |

|---|---|---|

| Binding Free Energy (kcal/mol) | -8.5 | Indicates a potentially stable binding interaction. |

| Key Interacting Residues | Asp-124, Cys-88, Ser-150 | Highlights specific amino acids crucial for binding. |

| Dominant Interaction Type | Hydrogen Bonding | Suggests the primary force mediating the interaction. |

| RMSD of Ligand (Å) | 1.2 | Indicates the stability of the ligand's position in the binding site. |

Note: The data in this table is purely illustrative and not based on actual experimental or simulation results for this compound.

Design of Novel Derivatives based on Computational Predictions

The design of novel derivatives of a lead compound is a critical step in drug discovery and materials science, often guided by computational predictions to enhance desired properties. For 2,3-Diaminopropane-1-thiol, computational methods could be employed to design derivatives with improved efficacy, selectivity, or pharmacokinetic profiles. As with molecular dynamics simulations, there is a lack of specific published research on the computational design of novel derivatives based on this compound.

The general approach involves using the structure of the parent compound as a scaffold. Modifications are then made to its functional groups, and the properties of these new virtual compounds are calculated and predicted. For instance, Density Functional Theory (DFT) can be used to study the chemical reactivity of derivatives. mdpi.com Such studies can predict how modifications to the aminothiol backbone might influence properties like radical scavenging activity or stability. mdpi.com

Computational tools can be used to screen a virtual library of derivatives against a biological target, a process known as virtual screening. nih.gov This allows researchers to prioritize the synthesis of compounds that are most likely to be active. For example, in the context of developing radioprotectors, computational design could focus on creating derivatives with an increased number of thiol groups to enhance the scavenging of reactive oxygen species. nih.gov

Below is an interactive table presenting hypothetical data for computationally designed derivatives of a generic aminothiol, illustrating how different modifications could be predicted to affect key properties.

Hypothetical Computationally Designed Aminothiol Derivatives

| Derivative | Modification | Predicted Property Improvement | Computational Method |

|---|---|---|---|

| Derivative A | Addition of a hydroxyl group | Increased antioxidant activity | DFT |

| Derivative B | Introduction of a phenyl ring | Enhanced binding affinity to target | Molecular Docking |

| Derivative C | Capping of amine and thiol groups | Improved cell permeability | QSAR models |

| Derivative D | Alkylation of the amino group | Altered pKa for better bioavailability | Ab initio calculations |

Note: The data in this table is for illustrative purposes to demonstrate the principles of computational derivative design and does not represent actual data for derivatives of this compound.

Future Research Directions and Emerging Areas

Exploration of New Synthetic Pathways for Derivatives

The inherent reactivity of the amine and thiol functionalities makes 2,3-Diaminopropane-1-thiol an ideal starting material for the synthesis of novel derivatives. Future research is poised to explore selective and efficient synthetic strategies to create a library of new compounds with tailored properties.